molecular formula C10H18N4 B13534822 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

Cat. No.: B13534822
M. Wt: 194.28 g/mol
InChI Key: HRVHJPLBJOEBPP-UHFFFAOYSA-N
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Description

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine is a compound that features a piperazine ring substituted with a methyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine typically involves the reaction of 1-methyl-4-(chloromethyl)imidazole with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like THF.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the piperazine ring can interact with biological receptors, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(chloromethyl)imidazole
  • 4-methylimidazole
  • 1-methylpiperazine

Uniqueness

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine is unique due to its dual functionality, combining the properties of both imidazole and piperazine rings. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Biological Activity

1-Methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

The compound's chemical structure can be described as follows:

PropertyValue
Chemical Formula C₈H₁₄N₄
Molecular Weight 166.22 g/mol
CAS Number 150867-15-5
IUPAC Name This compound

This compound exhibits various biological activities, primarily through interactions with specific biological targets:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases, which are critical in cell signaling pathways related to cancer progression. For instance, it interacts with the ABL kinase domain, demonstrating potential in treating chronic myeloid leukemia (CML) by blocking the activity of BCR-ABL fusion proteins .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study evaluated the compound's efficacy against various human cancer cell lines. Notably, it demonstrated cytotoxicity in MCF-7 breast cancer cells with IC50 values in the low micromolar range. This suggests its potential as a lead compound for developing anticancer therapeutics .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that the compound exhibits significant antibacterial activity. The MIC against E. coli was reported at 0.025 mg/mL, indicating strong potential for further development as an antibiotic agent .
  • Pharmacokinetic Evaluation :
    • A pharmacokinetic study assessed the absorption and metabolism of the compound in animal models. Results showed favorable bioavailability and a rapid elimination profile, which are critical for therapeutic applications .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)2 μM
AntibacterialE. coli0.025 mg/mL
Kinase InhibitionBCR-ABLInhibitory effect

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

InChI

InChI=1S/C10H18N4/c1-9-10(12-8-11-9)7-14-5-3-13(2)4-6-14/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

HRVHJPLBJOEBPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CN2CCN(CC2)C

Origin of Product

United States

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